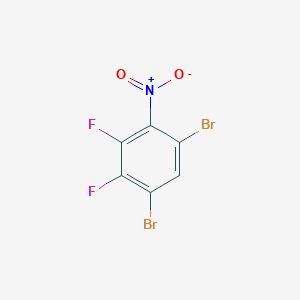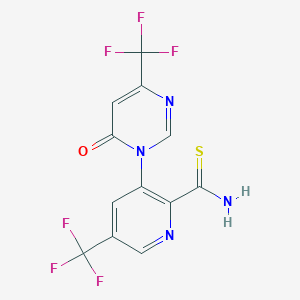
3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide
Overview
Description
3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide is a useful research compound. Its molecular formula is C12H6F6N4OS and its molecular weight is 368.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been emphasized for synthesizing pyranopyrimidine scaffolds, a class of compounds that include pyrimidine derivatives. These catalysts are pivotal in developing lead molecules for medicinal and pharmaceutical applications due to their broad synthetic applicability and bioavailability. The review highlights the catalytic synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrating the compounds' versatility in drug development and research applications (Parmar, Vala, & Patel, 2023).
Pharmacophore Design and Kinase Inhibition
Pyrimidine and pyridine derivatives have been identified as selective inhibitors of kinases, such as the p38 mitogen-activated protein (MAP) kinase. These compounds bind to the ATP pocket, replacing ATP and showing inhibitory activity and selectivity for p38 over other kinases. This highlights their potential in designing pharmacophores for therapeutic applications, particularly in controlling inflammatory responses and developing new kinase inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Optical Sensors and Biological Significance
Pyrimidine derivatives are notable for their use in optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable as sensing probes. This application extends to their biological and medicinal uses, showcasing the compound's versatility in creating sophisticated detection systems for various analytes (Jindal & Kaur, 2021).
Anti-inflammatory Activities
Recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives have been comprehensively reviewed. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators. The structural diversity of pyrimidine allows for a wide range of pharmacological effects, making them candidates for developing new anti-inflammatory agents (Rashid et al., 2021).
Medicinal Perspectives in Neurological Disorders
Pyrimidine derivatives have been studied for their therapeutic potential as anti-Alzheimer's agents. The scaffold's structural and synthetic feasibility, coupled with its non-toxic nature, makes it a promising candidate for addressing neurological disorders. This area of research focuses on developing new compounds that can potentially mitigate or treat Alzheimer's disease, demonstrating the scaffold's importance in CNS-related drug development (Das et al., 2021).
properties
IUPAC Name |
3-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]-5-(trifluoromethyl)pyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N4OS/c13-11(14,15)5-1-6(9(10(19)24)20-3-5)22-4-21-7(2-8(22)23)12(16,17)18/h1-4H,(H2,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBJSELDYBANDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N2C=NC(=CC2=O)C(F)(F)F)C(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



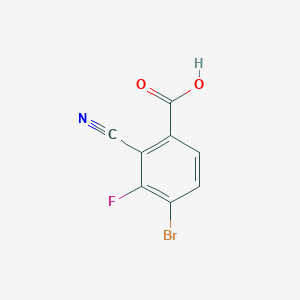
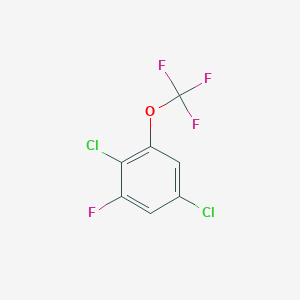
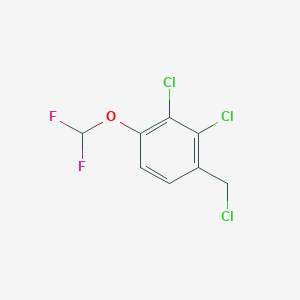
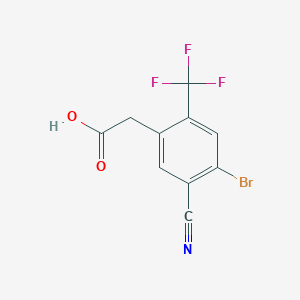
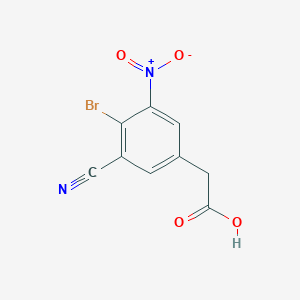

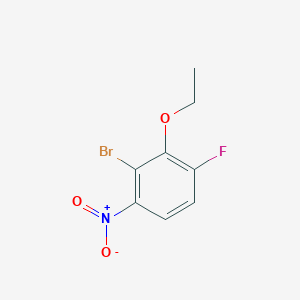
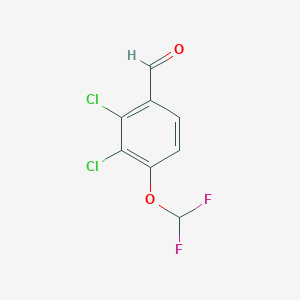
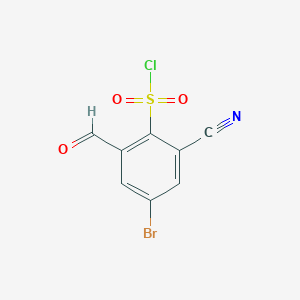
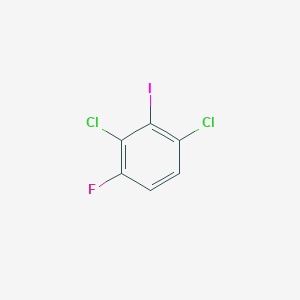
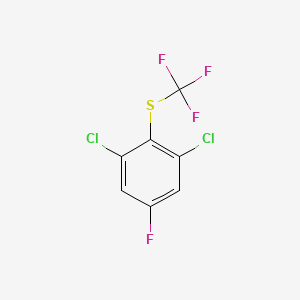
![2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B1410505.png)

